

2-bromo-4'-nitroacetophenone CAS number and molecular structure

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Compound of Interest

Compound Name: 2-Bromo-4'-nitroacetophenone

Cat. No.: B1207750

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An In-depth Technical Guide to 2-bromo-4'-nitroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **2-bromo-4'-nitroacetophenone**, a key intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and analysis, and explores its applications in biochemical research, including its role as an enzyme inhibitor. All quantitative data is presented in structured tables, and key experimental workflows and mechanisms are visualized with diagrams to facilitate understanding.

Chemical Identity and Properties

2-bromo-4'-nitroacetophenone, with the CAS number 99-81-0, is a substituted acetophenone featuring both a bromine atom and a nitro group.[1][2][3] These functional groups impart significant chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.[4][5]

Molecular Structure:

- Chemical Name: 2-bromo-1-(4-nitrophenyl)ethanone[6]

- Synonyms: ω -Bromo-4-nitroacetophenone, 4-Nitrophenacyl bromide, p-Nitrophenacyl bromide[1][6]
- Molecular Formula: C₈H₆BrNO₃[3]
- Molecular Weight: 244.04 g/mol [1][3]
- SMILES: C1=CC(=CC=C1C(=O)CBr)--INVALID-LINK--[O-][6]
- InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N[1][6]

Physical and Chemical Properties:

The physical and chemical properties of **2-bromo-4'-nitroacetophenone** are summarized in the table below.

Property	Value	Reference
Physical State	Yellow to orange crystalline powder	[3]
Melting Point	94-99 °C	[1][3]
Boiling Point	325.2 ± 17.0 °C (Predicted)	[3]
Purity	≥94.0% (GC), 95%	[7]
LogP	1.96	[8]

Spectral Data:

The following tables summarize the key spectral data for **2-bromo-4'-nitroacetophenone**.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3	Doublet	2H	Aromatic Protons (ortho to NO ₂)
~8.1	Doublet	2H	Aromatic Protons (meta to NO ₂)
4.4	Singlet	2H	-COCH ₂ Br

(Note: Specific peak values can vary slightly based on solvent and instrument.)[\[4\]](#)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~190	C=O
~150	C-NO ₂
~139	C (quaternary)
~130	Aromatic CH
~124	Aromatic CH
~30	CH ₂ Br

(Note: These are approximate chemical shifts. For detailed spectra, refer to spectral databases.)[\[6\]](#)[\[9\]](#)

IR and Mass Spectrometry Data

Spectroscopic Technique	Key Peaks/Values
IR (KBr Pellet)	~1700 cm^{-1} (C=O stretch), ~1520 cm^{-1} and ~1350 cm^{-1} (NO_2 asymmetric and symmetric stretch)
Mass Spectrometry (GC-MS)	m/z values of 150 (top peak), 104, and 151

(Source: PubChem, SpectraBase)[6]

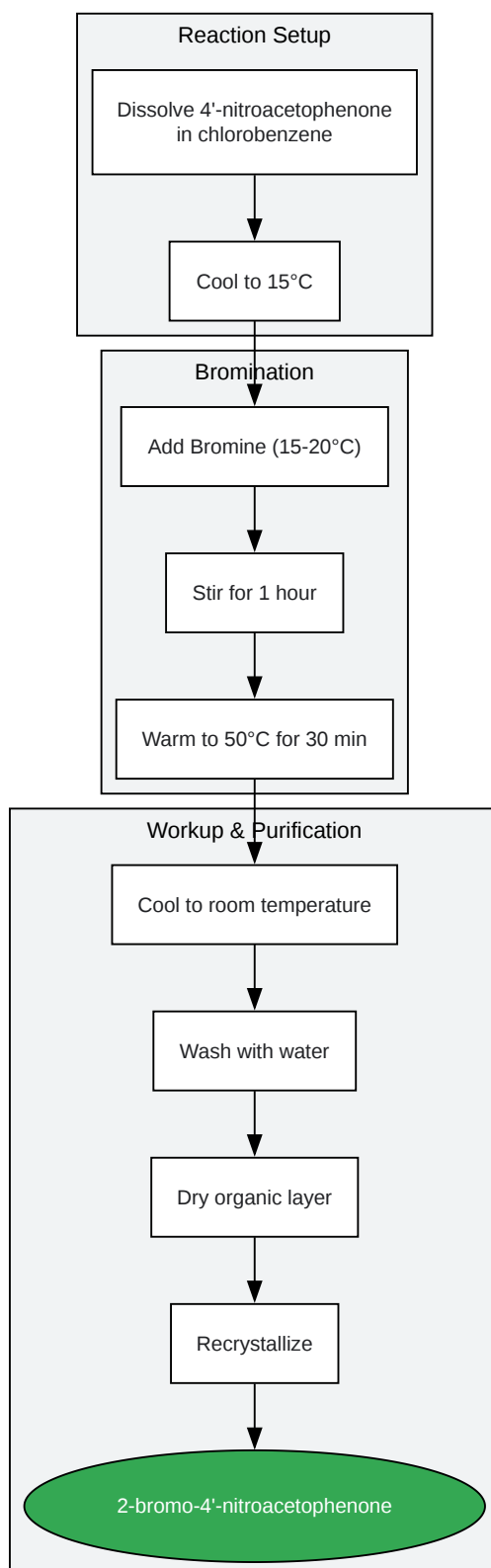
Synthesis and Purification

2-bromo-4'-nitroacetophenone is typically synthesized via the bromination of 4'-nitroacetophenone. The following is a general experimental protocol for this synthesis.

Experimental Protocol: Synthesis of **2-bromo-4'-nitroacetophenone**

- **Dissolution:** Dissolve 4'-nitroacetophenone in a suitable solvent, such as chlorobenzene, in a reaction flask.[10]
- **Cooling:** Cool the solution to approximately 15°C using an ice bath.[10]
- **Bromination:** While maintaining the temperature between 15-20°C, slowly add bromine dropwise to the stirred solution over a period of about 2 hours.[10]
- **Reaction Completion:** After the addition of bromine is complete, continue stirring the mixture at 15-20°C for an additional hour. Then, warm the reaction mixture to 50°C and hold for 30 minutes to ensure the reaction goes to completion.[10]
- **Workup:** Cool the reaction mixture to room temperature. Wash the solution with water to remove any residual hydrogen bromide.[10]
- **Drying:** Dry the organic layer, for instance, by azeotropic distillation of a small amount of the solvent under vacuum.[10]
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as benzene/petroleum ether.[3]

Synthesis Workflow Diagram:

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Caption: Workflow for the synthesis of **2-bromo-4'-nitroacetophenone**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of **2-bromo-4'-nitroacetophenone**.

Experimental Protocol: HPLC Analysis

- Column: A reverse-phase column, such as Newcrom R1, is suitable for the analysis.[3][8]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is used. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[3][8]
- Detection: UV detection is appropriate for this chromophoric compound.
- Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[3][8]

Applications in Research

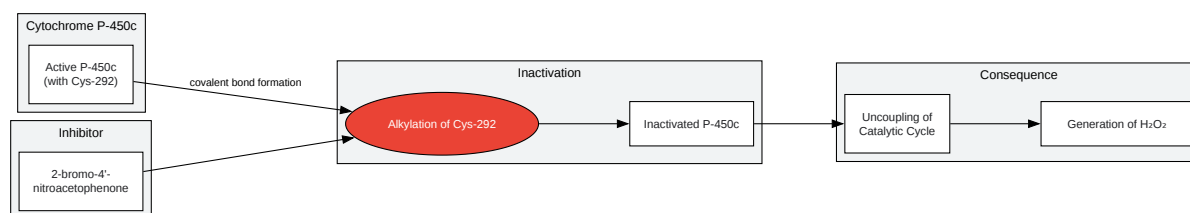
2-bromo-4'-nitroacetophenone is utilized as a chemical probe and intermediate in various research applications.

Mechanism-Based Inactivation of Cytochrome P-450c

2-bromo-4'-nitroacetophenone has been shown to be a mechanism-based inactivator of cytochrome P-450c.[1] The inactivation process involves the alkylation of the cysteine residue Cys-292 on the enzyme.[1] This alkylation leads to an uncoupling of NADPH utilization and oxygen consumption from the formation of the product.[1]

The alkylated enzyme exhibits a significantly increased rate of anaerobic reduction by NADPH-cytochrome P-450 reductase.[1] In the presence of oxygen, this leads to the rapid reduction of molecular oxygen to hydrogen peroxide via a superoxide anion intermediate.[1] This indicates that the catalytic cycle is uncoupled before the introduction of the second electron.[1] While the inactivation is specific to cytochrome P-450c, it is not complete, with 5-20% of the catalytic activity remaining.[1]

Mechanism of Cytochrome P-450c Inactivation:

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Caption: Mechanism of cytochrome P-450c inactivation by **2-bromo-4'-nitroacetophenone**.

Study of Histidine pKa

While specific protocols detailing the use of **2-bromo-4'-nitroacetophenone** for determining histidine pKa are not readily available in the cited literature, its reactive nature makes it a candidate for such studies. The general principle involves the chemical modification of the histidine residue within a peptide or protein. The imidazole side chain of histidine can act as both a proton donor and acceptor, and its pKa is sensitive to its local environment.^[11]

By reacting a molecule like **2-bromo-4'-nitroacetophenone** with the histidine residue, the local chemical environment is altered, which can lead to a measurable shift in the histidine's pKa. This shift can be determined using techniques like ¹H NMR spectroscopy by monitoring the chemical shifts of the protons on the imidazole ring as a function of pH.^{[11][12]} Alternatively, Raman spectroscopy, particularly with isotopic labeling (e.g., C2-deuteration of histidine), can be a powerful tool for pKa determination in complex systems.^{[11][12]}

Safety and Handling

2-bromo-4'-nitroacetophenone is classified as a corrosive solid.[2] It can cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

2-bromo-4'-nitroacetophenone is a versatile chemical intermediate with significant applications in synthetic chemistry and as a tool for biochemical research. Its well-defined properties and reactivity, coupled with established methods for its synthesis and analysis, make it a valuable compound for researchers and scientists in the field of drug development and beyond. Proper safety precautions are paramount when handling this corrosive substance.

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